3-(2-Aminopropyl)-5-methylthioindole
Description
3-(2-Aminopropyl)-5-methylthioindole is a synthetic indole derivative characterized by a 2-aminopropyl side chain at the 3-position and a methylthio (-SMe) substituent at the 5-position of the indole ring. The methylthio group in this compound may modulate receptor binding affinity and metabolic stability compared to other substituents like methoxy (-OMe) or unsubstituted indoles.
Properties
CAS No. |
5102-06-7 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-(5-methylsulfanyl-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3 |
InChI Key |
FMZDOOIQHHJMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)SC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(2-Aminopropyl)-5-methylthioindole
The preparation of this compound generally involves multi-step organic synthesis techniques focused on functionalizing the indole core and installing the aminopropyl side chain. While direct methods for this exact compound are limited in the literature, related synthetic strategies for similar indole derivatives and aminopropyl compounds provide a comprehensive framework.
General Synthetic Strategy
The synthesis typically proceeds via:
- Functionalization of the indole nucleus at the 3-position.
- Introduction of the methylthio substituent at the 5-position.
- Side chain installation of the 2-aminopropyl group through various alkylation or reductive amination methods.
Stepwise Preparation Approach
Preparation of 5-Methylthioindole Intermediate
The 5-methylthio group can be introduced by electrophilic substitution on the indole ring or by starting with a 5-substituted indole precursor. This step may involve:
- Direct methylthiolation using methylthiolating agents such as methylthiol or methylthiol chloride under controlled conditions.
- Alternatively, 5-bromoindole can be converted to 5-methylthioindole by nucleophilic substitution with sodium methylthiolate.
Formation of 3-(2-Aminopropyl) Side Chain
The 3-position functionalization with a 2-aminopropyl group can be achieved by:
- Alkylation of the 3-position with a suitable 2-aminopropyl halide or precursor.
- Reductive amination of a 3-formyl or 3-acetyl indole derivative with ammonia or an amine source.
- Using oxalyl chloride to form indol-3-ylglyoxyl chloride intermediate followed by reaction with amines, as demonstrated in related tryptamine syntheses.
Example Synthetic Route Based on Related Compounds
A representative synthesis inspired by Shulgin’s tryptamine derivatives involves:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Indole + methylthiolating agent | Introduction of 5-methylthio group | Not specified |
| 2 | Oxalyl chloride in anhydrous ether | Formation of indol-3-ylglyoxyl chloride intermediate | ~70-80% (related compounds) |
| 3 | Reaction with 2-aminopropylamine or equivalent | Formation of glyoxylamide intermediate | - |
| 4 | Reduction with lithium aluminum hydride (LAH) in dioxane reflux | Conversion to this compound | ~70-80% (analogous to DET synthesis) |
This method mirrors the synthesis of N,N-dialkyltryptamines where the intermediate glyoxylamide is reduced to the corresponding amine.
Alternative Approaches
- Hydrogenation of nitrile intermediates: Similar to the preparation of N-(3-aminopropyl)imidazole via acrylonitrile addition and Raney nickel catalyzed hydrogenation, a nitrile intermediate attached to the indole could be hydrogenated to the amine.
- Direct alkylation of indole with haloalkylamines: Using 3-halo-2-aminopropane derivatives to alkylate the indole 3-position under basic conditions.
Analytical and Purification Techniques
- Crystallization and filtration: Used to isolate intermediates and final products, often after solvent removal and precipitation steps.
- Distillation under reduced pressure: Applied for purification of amine products, as in the hydrogenation route for N-(3-aminopropyl)imidazole.
- Spectroscopic characterization: 1H NMR and FTIR are essential for confirming substitution patterns and functional groups. For example, shifts in N–H and aromatic proton signals confirm successful amine installation and substitution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropyl)-5-methylthioindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
3-(2-Aminopropyl)-5-methylthioindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a serotonin receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropyl)-5-methylthioindole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
α-Methyltryptamine (AMT; 3-(2-Aminopropyl)indole)
- Structural Features : AMT lacks the 5-methylthio substituent, with a hydrogen atom at the 5-position of the indole ring.
- Pharmacological Profile: AMT acts as a non-selective serotonin receptor agonist, with affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. It also inhibits monoamine oxidase (MAO), contributing to its psychoactive effects .
- Key Differences: The absence of the 5-methylthio group in AMT likely reduces steric hindrance and alters receptor binding kinetics compared to 3-(2-Aminopropyl)-5-methylthioindole.
5-(2-Aminopropyl)indole (5-IT)
- Structural Features: A positional isomer with the aminopropyl group at the 5-position instead of the 3-position.
- Pharmacological Profile: 5-IT exhibits stimulant and hallucinogenic effects, with user reports likening it to 5-APB (a benzofuran derivative). However, it is associated with severe toxicity, including fatalities linked to hyperthermia and cardiovascular collapse .
- Key Differences: The shift in the aminopropyl group’s position significantly impacts receptor selectivity and metabolic pathways, leading to distinct safety profiles.
5-Methyltryptamine (3-(2-Aminoethyl)-5-methylindole)
- Structural Features: Features a shorter ethylamine side chain instead of the aminopropyl group and a methyl substituent at the 5-position.
- Pharmacological Profile: Primarily acts as a serotonin receptor agonist, with reported affinity for 5-HT1 and 5-HT2 receptors. Its shorter side chain may reduce lipophilicity and blood-brain barrier penetration compared to aminopropyl analogs .
Receptor Affinity and Selectivity
| Compound | Structural Features | 5-HT Receptor Affinity | Key Pharmacological Effects |
|---|---|---|---|
| This compound | 5-SMe, 3-aminopropyl | Predicted 5-HT2A/2C affinity* | Unknown; likely serotonergic |
| AMT | Unsubstituted at 5-position | 5-HT1A, 5-HT2A, 5-HT2C agonist | Hallucinations, MAO inhibition |
| 5-IT | 5-aminopropyl | Non-selective 5-HT agonist | Stimulation, hyperthermia risk |
| VER-3993 (indazole analog) | 3-aminopropyl, indazole core | Selective 5-HT2C agonist | Reduces food intake in rodents |
| 3-(2-Aminopropyl)phenol HCl | Phenol core, 3-aminopropyl | 5-HT1A/1B/2C partial agonist | Psychotropic effects |
*Inferred from structural similarities to AMT and VER-3993 .
Pharmacological and Toxicological Implications
- 5-HT2C Selectivity: Compounds like VER-3993 demonstrate that indazole cores and 3-aminopropyl substitution enhance 5-HT2C selectivity over 5-HT2A, reducing psychotomimetic risks . The 5-methylthio group in this compound may further refine this selectivity.
- Toxicity: 5-IT’s association with fatalities underscores the critical role of substituent positioning in safety profiles. The methylthio group in this compound could mitigate toxicity by altering metabolism or receptor interactions .
- Psychoactive Effects : User reports on 5-IT and AMT highlight the interplay between indole substitution patterns and effects such as stimulation, empathy, and hallucinations .
Biological Activity
3-(2-Aminopropyl)-5-methylthioindole is a compound of interest in the field of neuropharmacology and cancer treatment, exhibiting various biological activities that warrant detailed exploration. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2S
- Molecular Weight : 220.34 g/mol
- IUPAC Name : this compound
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to interact with serotonin receptors, which are crucial for mood regulation and cognitive functions. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
- Serotonin Receptor Interaction : The compound's structural similarity to serotonin suggests a possible agonistic effect on serotonin receptors, which could enhance serotonergic signaling in the brain.
- Potential Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, indicating its potential as a novel treatment for depressive disorders.
Anticancer Properties
In addition to its neuropharmacological activity, this compound has demonstrated promising anticancer effects through various mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested against several cancer cell lines, revealing its ability to trigger programmed cell death effectively .
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer types, including leukemia and solid tumors. The following table summarizes its cytotoxic activity across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (Leukemia) | 1.88 | Apoptosis induction |
| HeLa (Cervical) | 3.00 | Cell cycle arrest |
| HCT116 (Colorectal) | 2.50 | DNA damage response activation |
| MIA PaCa-2 (Pancreatic) | 4.00 | Inhibition of proliferation |
Case Study 1: Apoptotic Mechanisms
A study investigated the apoptotic mechanisms induced by this compound in Jurkat cells. The results demonstrated that treatment with the compound led to significant early and late apoptotic events, confirmed by Annexin V/PI staining assays. The study highlighted that the compound's action was concentration-dependent, with lower concentrations leading to early apoptosis and higher concentrations resulting in late apoptosis .
Case Study 2: In Vivo Efficacy
In vivo studies have further supported the anticancer potential of this compound. Animal models treated with varying doses of this compound showed a marked reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the immune response against tumors.
Q & A
What analytical techniques are recommended for differentiating 3-(2-Aminopropyl)-5-methylthioindole from its positional isomers in forensic samples?
Basic Research Question
To distinguish this compound from its isomers (e.g., 5-IT, 6-IT), a combination of gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) is essential. GC-MS can separate most isomers without derivatization, except for 5- and 6-isomers, which co-elute. LC-MS resolves these using retention time differences and product ion spectra. For example, 2- and 7-isomers are differentiated via fragment ions (m/z 132 for 2-API vs. m/z 158 for 7-API) . Infrared spectroscopy (GC/IR) further confirms structural differences in the indole substituents .
How can researchers resolve co-elution challenges when analyzing this compound and its isomers?
Advanced Research Question
Co-elution in GC-MS (e.g., 5- and 6-isomers) requires tandem mass spectrometry (LC-MS/MS) . By analyzing collision-induced dissociation (CID) patterns, researchers can identify unique product ions. For instance, 2-API produces m/z 132 via vinylamine loss, while 7-API generates m/z 158 via methylamine loss . Additionally, optimizing LC mobile phase gradients (e.g., using ammonium formate buffers) improves separation efficiency .
What synthetic byproducts should be monitored during the synthesis of this compound?
Basic Research Question
Synthesis routes may produce tricyclic byproducts due to solvent interactions. For example, tetrahydrofuran (THF) can participate in annulation reactions during 2-API synthesis, forming unexpected tricyclic compounds . Researchers should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to characterize byproducts and optimize reaction conditions (e.g., solvent selection, temperature) to minimize side reactions.
How can the serotonergic receptor affinity of this compound be evaluated?
Advanced Research Question
Receptor profiling involves competitive binding assays (e.g., radioligand displacement at 5-HT1A, 5-HT2A receptors) and functional assays (e.g., cAMP accumulation, calcium flux). For example, substituted methcathinones with similar structures show differential transporter/receptor interactions via these methods . Cross-validation with in silico docking studies (e.g., using serotonin receptor crystal structures) can predict binding modes .
What stability considerations are critical for this compound under varying storage conditions?
Basic Research Question
Stability assessments should include accelerated degradation studies under controlled humidity, temperature, and light exposure. Techniques like HPLC-UV and LC-MS monitor degradation products (e.g., oxidation of the thioether group). For instance, synthetic cathinones degrade via N-alkyl chain cleavage under acidic conditions, necessitating pH-neutral storage .
How should discrepancies in reported pharmacological data for this compound be addressed?
Advanced Research Question
Contradictory data (e.g., varying EC50 values for receptor activation) require orthogonal validation . For example, discrepancies in substituted methcathinone studies were resolved by standardizing assay conditions (e.g., cell line selection, buffer composition) and using multiple receptor subtypes . Researchers should also verify compound purity via quantitative NMR (qNMR) and elemental analysis to exclude batch variability .
What legal and forensic implications arise from misidentifying this compound isomers?
Advanced Research Question
Misidentification in forensic cases (e.g., confusing 3-API with 5-IT) can lead to incorrect legal classifications. For example, 3-API (AMT) is linked to fatal intoxications, while 5-IT has distinct toxicity profiles . Forensic workflows must integrate multi-technique confirmation (GC-MS, LC-MS/MS, IR) and reference libraries for isomer-specific identification .
How can computational methods aid in the structural analysis of this compound derivatives?
Advanced Research Question
Density functional theory (DFT) calculations predict vibrational spectra (IR) and collision cross-sections (CCS) for comparison with experimental data . For instance, CCS values derived from ion mobility spectrometry (IMS) can differentiate isomers with similar masses . Molecular dynamics simulations further elucidate solvent interactions during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
